An In-depth Technical Guide to 2-Methylnicotinamide: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylnicotinamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methylnicotinamide, a pyridinecarboxamide derivative of nicotinamide. Synthesizing data from spectroscopic analyses, chemical synthesis, and biological studies, this document serves as a detailed resource for researchers and professionals in drug development and related scientific fields.
Introduction
2-Methylnicotinamide, with the systematic IUPAC name 2-methylpyridine-3-carboxamide, is a heterocyclic aromatic compound.[1] As a derivative of nicotinamide (Vitamin B3), it belongs to a class of molecules of significant interest in biological and pharmaceutical research. While its isomers, such as 1-methylnicotinamide (MNA), have been investigated for their anti-inflammatory and cardiovascular effects, the specific properties and functions of 2-Methylnicotinamide are less well-characterized, presenting an area of opportunity for further scientific exploration. This guide aims to consolidate the current technical knowledge on its chemical structure, properties, synthesis, and known biological context.
Chemical Structure and Properties
2-Methylnicotinamide is structurally characterized by a pyridine ring with a methyl group at the 2-position and a carboxamide group at the 3-position.[1] This substitution pattern differentiates it from its more extensively studied isomers and is the primary determinant of its unique chemical and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of 2-Methylnicotinamide is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | PubChem[1] |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| CAS Number | 58539-65-4 | PubChem[1] |
| IUPAC Name | 2-methylpyridine-3-carboxamide | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database[1] |
| Melting Point | Not Available | Human Metabolome Database |
| Predicted Water Solubility | 42.5 g/L | ALOGPS[2] |
| Predicted logP | 0.08 | ALOGPS[2] |
| Predicted pKa (Strongest Acidic) | 13.79 | ChemAxon[2] |
| Predicted pKa (Strongest Basic) | 4.57 | ChemAxon[2] |
Molecular Structure Visualization
The chemical structure of 2-Methylnicotinamide can be visualized as a planar pyridine ring with the attached methyl and carboxamide groups.
Caption: 2D structure of 2-Methylnicotinamide.
Spectroscopic Analysis
Spectroscopic data is fundamental to the structural elucidation and identification of 2-Methylnicotinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amide protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating nature of the methyl group.
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¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide group will appear at the lowest field (highest ppm), while the methyl carbon will be at the highest field (lowest ppm). The chemical shifts of the pyridine ring carbons will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylnicotinamide provides valuable information about its functional groups. Key expected absorption bands include:
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N-H stretching: Around 3400-3100 cm⁻¹, characteristic of the primary amide.
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C-H stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
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C=O stretching: A strong absorption band around 1680-1650 cm⁻¹, characteristic of the amide carbonyl group.
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C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, corresponding to the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 2-Methylnicotinamide. The predicted monoisotopic mass is 136.06366 Da.[3] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 136. Common fragmentation pathways for nicotinamide derivatives involve cleavage of the amide group and fragmentation of the pyridine ring.
Synthesis of 2-Methylnicotinamide
The synthesis of 2-Methylnicotinamide can be approached through several synthetic routes, typically starting from 2-methylnicotinic acid or its derivatives. A common method involves the amidation of 2-methylnicotinic acid.
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Methylnicotinamide.
Experimental Protocol: Amidation of 2-Methylnicotinic Acid
This protocol is a generalized procedure based on common amidation reactions and should be optimized for specific laboratory conditions.
Materials:
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2-Methylnicotinic acid
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Thionyl chloride (SOCl₂) or oxalyl chloride
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Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
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Ammonium hydroxide (aqueous solution) or ammonia gas
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Step-by-Step Methodology:
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Acid Chloride Formation: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methylnicotinic acid in anhydrous DCM. b. Add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at 0 °C. c. Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC. d. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methylnicotinoyl chloride.
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Amidation: a. Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. b. Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution. c. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
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Work-up and Purification: a. Quench the reaction with water and separate the organic layer. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford pure 2-Methylnicotinamide.
Biological and Pharmacological Context
While 2-Methylnicotinamide is identified as a metabolite, its specific biological roles and pharmacological activities are not as well-defined as those of its isomers.[1]
Known Biological Information
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Metabolite: 2-Methylnicotinamide is functionally related to nicotinamide and is considered a metabolite.[1] However, the specific metabolic pathways in which it is involved and its endogenous concentrations are not extensively documented.
Comparison with Isomers
It is crucial to distinguish 2-Methylnicotinamide from its isomers, as they exhibit distinct biological activities:
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1-Methylnicotinamide (MNA): This isomer has been shown to possess anti-inflammatory and anti-thrombotic properties. It is known to increase the production of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.
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N'-Methylnicotinamide: This compound is a metabolite of niacin and is used as a biomarker for niacin deficiency.[4]
The distinct biological roles of these isomers underscore the importance of the position of the methyl group on the nicotinamide scaffold.
Conclusion and Future Directions
2-Methylnicotinamide is a structurally interesting derivative of nicotinamide with defined chemical properties. While its synthesis is achievable through standard organic chemistry techniques, a comprehensive understanding of its biological function and pharmacological potential remains an open area for investigation. Future research should focus on:
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Elucidation of its metabolic pathways: Understanding how 2-Methylnicotinamide is synthesized and degraded in biological systems.
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Pharmacological screening: Investigating its potential therapeutic effects, particularly in comparison to its more studied isomers.
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Detailed structural analysis: Obtaining experimental crystal structure data to understand its three-dimensional conformation and intermolecular interactions.
This guide provides a solid foundation of the current knowledge on 2-Methylnicotinamide, and it is hoped that it will serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of this and related molecules.
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